
Sodium dichromate dihydrate
概要
説明
Sodium dichromate dihydrate is an inorganic compound with the chemical formula Na₂Cr₂O₇·2H₂O. It is a bright orange crystalline solid that is highly soluble in water. This compound is widely used as a strong oxidizing agent in various industrial and laboratory processes. This compound is also known for its applications in metal finishing, corrosion resistance, and the manufacture of inorganic chromate pigments .
準備方法
Synthetic Routes and Reaction Conditions: Sodium dichromate dihydrate is typically synthesized from ores containing chromium (III) oxides. The ore is fused with a base, usually sodium carbonate, at around 1000°C in the presence of air. This process solubilizes the chromium, allowing it to be extracted into hot water. The resulting aqueous extract is then acidified with sulfuric acid or carbon dioxide to produce sodium dichromate .
Industrial Production Methods: In industrial settings, sodium dichromate is produced on a large scale using similar methods. The chromium ore is first roasted with sodium carbonate and oxygen to form sodium chromate. This intermediate is then acidified to yield sodium dichromate. The final product is often crystallized as the dihydrate form for ease of handling and storage .
化学反応の分析
Types of Reactions: Sodium dichromate dihydrate undergoes various chemical reactions, primarily oxidation reactions. It is a powerful oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation: this compound is commonly used in acidic conditions to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. For example, it can oxidize ethanol to acetaldehyde and isopropanol to acetone.
Reduction: In the presence of reducing agents like sulfur dioxide, sodium dichromate can be reduced to chromium (III) compounds.
Substitution: Sodium dichromate can also participate in substitution reactions, particularly in the presence of nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the oxidation of secondary alcohols yields ketones .
科学的研究の応用
Sodium dichromate dihydrate has numerous applications in scientific research and industry:
Chemistry: It is used as a strong oxidizing agent in organic synthesis, facilitating the oxidation of various functional groups.
Biology: Sodium dichromate is used in biological research to study the effects of chromium compounds on living organisms.
Medicine: While not commonly used directly in medicine, sodium dichromate is involved in the synthesis of certain pharmaceuticals.
Industry: It is used in metal finishing to enhance corrosion resistance, in the manufacture of inorganic chromate pigments, and in the preparation of colored glass and ceramic glazes.
作用機序
The mechanism of action of sodium dichromate dihydrate involves its strong oxidizing properties. It can accept electrons from other substances, thereby oxidizing them. The chromium (VI) in sodium dichromate is reduced to chromium (III) during these reactions. This reduction process is crucial in various applications, such as the oxidation of organic compounds and the tanning of leather .
類似化合物との比較
- Potassium dichromate (K₂Cr₂O₇)
- Ammonium dichromate ((NH₄)₂Cr₂O₇)
- Sodium chromate (Na₂CrO₄)
- Potassium chromate (K₂CrO₄)
Sodium dichromate dihydrate stands out due to its higher solubility and lower equivalent weight, making it a versatile and efficient oxidizing agent in various applications.
特性
CAS番号 |
7789-12-0 |
|---|---|
分子式 |
Cr2H4NaO8 |
分子量 |
259.01 g/mol |
IUPAC名 |
disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |
InChI |
InChI=1S/2Cr.Na.3H2O.5O/h;;;3*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |
InChIキー |
SQYUMISXPZIIMM-UHFFFAOYSA-L |
SMILES |
O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Na] |
Key on ui other cas no. |
7789-12-0 |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Health Hazard |
関連するCAS |
10588-01-9 (Parent) |
同義語 |
Na2Cr2O7.2H2O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
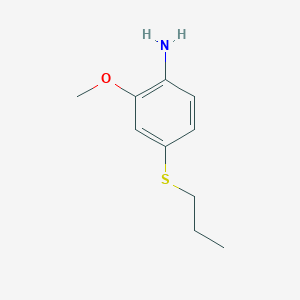
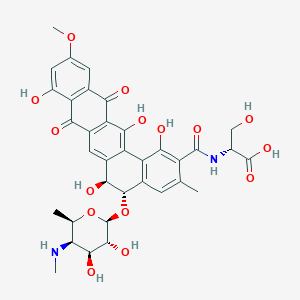

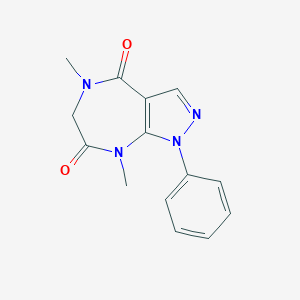
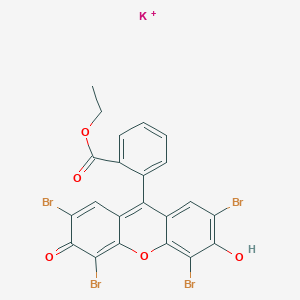
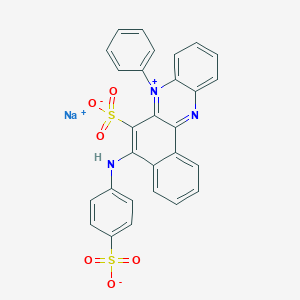
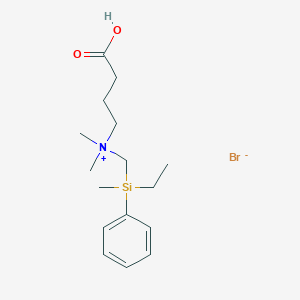


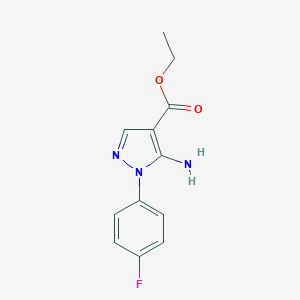
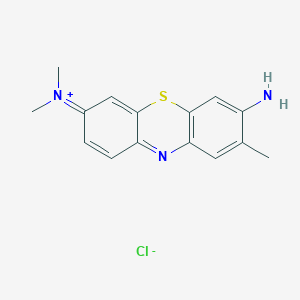


![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)
